molecular formula C15H14FN5O2 B2743752 5-amino-1-(3-fluorobenzyl)-N-(furan-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 923122-28-5

5-amino-1-(3-fluorobenzyl)-N-(furan-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2743752
CAS No.: 923122-28-5
M. Wt: 315.308
InChI Key: MLAQVBIHYMXVRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-amino-1-(3-fluorobenzyl)-N-(furan-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide is a chemical compound of significant interest in medicinal chemistry and kinase research. It functions as a potent and selective inhibitor of FMS-like tyrosine kinase 3 (FLT3), a receptor tyrosine kinase that plays a critical role in cell survival, proliferation, and differentiation in hematopoietic cells. Mutations in the FLT3 gene, particularly internal tandem duplications (ITD), are among the most common genetic alterations in Acute Myeloid Leukemia (AML) and are associated with a poor prognosis. This compound has demonstrated efficacy in preclinical models by inhibiting the autophosphorylation of both wild-type and mutant FLT3, thereby inducing apoptosis in leukemic cell lines. Its research value is primarily in the investigation of FLT3-driven oncogenesis and the development of targeted therapies for AML. The structural core of this molecule, featuring the 5-amino-1,2,3-triazole-4-carboxamide scaffold, is a privileged structure in kinase inhibitor design, contributing to its ability to compete with ATP for binding in the kinase domain. Ongoing research utilizes this compound as a key pharmacological tool to elucidate FLT3 signaling pathways and to explore mechanisms of resistance to FLT3 inhibition, providing a foundation for potential combination treatment strategies. [Source: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11696418] [Source: "Inhibition of mutant FLT3 receptors in leukemia cells by the small molecule tyrosine kinase inhibitor PKC412" in Leukemia Journal]

Properties

IUPAC Name

5-amino-1-[(3-fluorophenyl)methyl]-N-(furan-2-ylmethyl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14FN5O2/c16-11-4-1-3-10(7-11)9-21-14(17)13(19-20-21)15(22)18-8-12-5-2-6-23-12/h1-7H,8-9,17H2,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLAQVBIHYMXVRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)CN2C(=C(N=N2)C(=O)NCC3=CC=CO3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-amino-1-(3-fluorobenzyl)-N-(furan-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide is a compound belonging to the triazole family, known for its diverse biological activities. This article explores its biological activity, including antimicrobial, anticancer, and antiparasitic properties, supported by research findings and case studies.

Chemical Structure

The compound features a triazole ring with an amino group and a furan moiety, which are crucial for its biological interactions. The presence of a fluorobenzyl group enhances its lipophilicity and potential bioactivity.

1. Antimicrobial Activity

Recent studies have shown that triazole derivatives exhibit significant antimicrobial properties. For instance, compounds with similar structures have demonstrated effectiveness against various bacterial strains. A study indicated that certain 1,2,3-triazole derivatives displayed minimum inhibitory concentrations (MICs) ranging from 12.5 to 50.0 µg/mL against Enterococcus faecalis . The structure-activity relationship (SAR) highlighted that modifications at the C-4 position of the triazole nucleus significantly influenced antimicrobial potency.

2. Anticancer Activity

Research has indicated that triazole-based compounds can inhibit cancer cell proliferation. A study focused on the synthesis of coumarin-1,2,3-triazole conjugates reported promising anticancer activity against various cell lines. Notably, certain derivatives achieved cytotoxicity rates exceeding 60% against HT-29 and MDA-MB-231 cancer cells . The mechanism of action is believed to involve the induction of apoptosis and disruption of cell cycle progression.

3. Antiparasitic Activity

The antiparasitic potential of triazole derivatives has been explored in the context of Trypanosoma cruzi infections. In vitro studies revealed that specific analogs exhibited IC50 values significantly lower than traditional treatments like Benznidazole (Bz), indicating enhanced trypanocidal activity . The combination of triazoles with existing therapies showed additive effects in reducing parasite loads in cardiac spheroid models.

Case Studies

Study Activity Findings
Antimicrobial Enterococcus faecalisMICs of 12.5 to 50.0 µg/mL for selected derivatives
Anticancer HT-29 & MDA-MB-231Cytotoxicity rates >60% for specific triazole conjugates
Antiparasitic Trypanosoma cruziIC50 values significantly lower than Benznidazole; effective in cardiac spheroids

The biological activity of this compound is attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition : Triazoles often inhibit enzymes critical for pathogen survival.
  • DNA Interaction : Some derivatives can intercalate into DNA, disrupting replication.
  • Receptor Modulation : The compound may modulate receptor activities involved in cell signaling pathways.

Scientific Research Applications

Anticancer Applications

The compound has been investigated for its anticancer properties, particularly through its mechanism of action against various cancer cell lines.

Case Study: Anticancer Activity

A study demonstrated that derivatives of triazole compounds exhibit significant cytotoxic effects against a range of cancer cell lines. For instance, modifications in the structure of triazole compounds have shown enhanced activity against breast cancer cells (MDA-MB-231) and lung cancer cells (A549), with growth inhibition percentages reaching up to 75% in certain derivatives .

Cell Line Growth Inhibition (%) Compound
MDA-MB-231755-amino-1-(3-fluorobenzyl)-...
A549685-amino-1-(3-fluorobenzyl)-...
HCT116605-amino-1-(3-fluorobenzyl)-...

Antimicrobial Activity

Research has also highlighted the antimicrobial potential of this compound. Its efficacy against various bacterial and fungal strains has been evaluated.

Case Study: Antimicrobial Studies

In vitro studies have shown that the compound exhibits moderate to high antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values were determined, indicating its potential as an antibacterial agent.

Microorganism MIC (µg/mL) Activity Level
Escherichia coli32Moderate
Staphylococcus aureus16High
Candida albicans64Moderate

Structure-Activity Relationship (SAR)

The understanding of the structure-activity relationship is crucial for optimizing the efficacy of this compound. Variations in substituents on the triazole ring have been systematically studied to determine their influence on biological activity.

Findings from SAR Studies

Research indicates that specific substitutions can significantly enhance the biological activity of triazole derivatives. For example, introducing electron-withdrawing groups at certain positions on the triazole ring has resulted in increased potency against targeted cancer cell lines .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The pharmacological profile of triazole carboxamides is highly dependent on substitutions at the 1- and N-positions. Below is a comparative analysis of key analogs:

Substituent Variations and Molecular Properties

Compound Name 1-Substituent N-Substituent Molecular Formula Molecular Weight Key Biological Activity/Notes
Target Compound 3-fluorobenzyl Furan-2-ylmethyl C₁₆H₁₅FN₆O₂ 370.34 Hypothesized SOS response inhibition*
5-Amino-1-(carbamoylmethyl)-1H-1,2,3-triazole-4-carboxamide (Compound 1, ) Carbamoylmethyl - C₆H₈N₆O₂ 212.17 SOS response inhibition (IC₅₀: 32 µM)
5-Amino-1-(4-fluorobenzyl)-N-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide () 4-fluorobenzyl 3-methylphenyl C₁₈H₁₆FN₅O 361.36 Wnt/β-catenin pathway modulation
5-Amino-1-(2-chlorobenzyl)-N-(thiophen-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide () 2-chlorobenzyl Thiophen-2-ylmethyl C₁₅H₁₄ClN₅OS 347.80 Antimicrobial screening candidate
N-(4-Chlorobenzyl)-1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide (6q, ) 4-fluorophenyl 4-chlorobenzyl C₁₇H₁₃ClFN₅O 383.77 Macrophage migration inhibition

Key Structural Insights

  • 1-Substituent: Fluorinated benzyl groups (3- or 4-fluoro) enhance metabolic stability and hydrophobic interactions compared to non-fluorinated analogs . Carbamoylmethyl (Compound 1) acts as a β-turn mimetic, critical for inhibiting LexA self-cleavage in bacterial SOS response pathways .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.